molecular formula C9H13NO3 B8507716 (r)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol

(r)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol

Katalognummer: B8507716
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: CJSOSTPRWYLUPR-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol typically involves multi-step organic reactions. One common method starts with the protection of the phenol group, followed by the introduction of the amino and hydroxyl groups through a series of reactions such as nitration, reduction, and substitution. The final step often involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the phenol ring.

Wissenschaftliche Forschungsanwendungen

4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(®-1-Amino-2-hydroxy-ethyl)-phenol: Lacks the methoxy group, which may affect its stability and reactivity.

    4-(®-1-Amino-2-hydroxy-ethyl)-3-ethoxy-phenol: Has an ethoxy group instead of a methoxy group, which can alter its chemical properties.

Uniqueness

4-(®-1-Amino-2-hydroxy-ethyl)-3-methoxy-phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

4-[(1R)-1-amino-2-hydroxyethyl]-3-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1

InChI-Schlüssel

CJSOSTPRWYLUPR-QMMMGPOBSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)O)[C@H](CO)N

Kanonische SMILES

COC1=C(C=CC(=C1)O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.